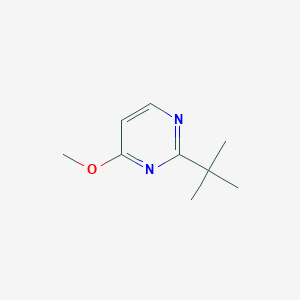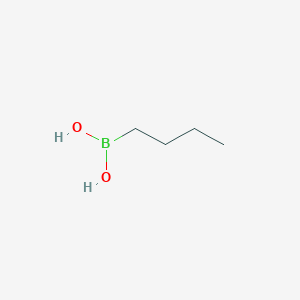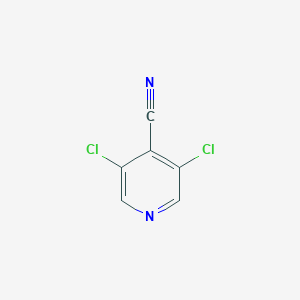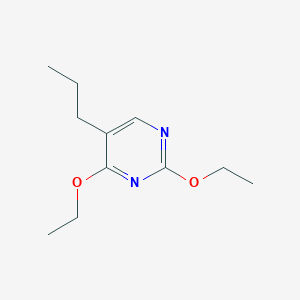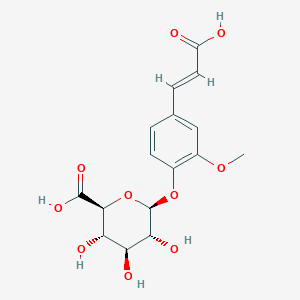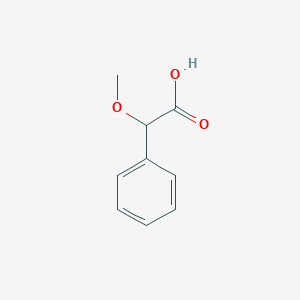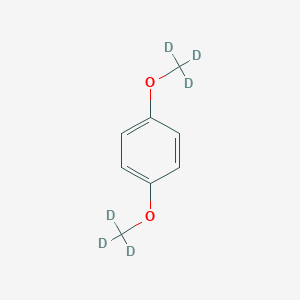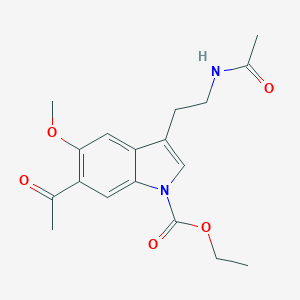
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-N-caboxylate Melatonin Ethyl Ester (6-ANMEE) is an important compound for research in the field of melatonin and its related effects. It is a derivative of melatonin and is synthesized in the body via acetylation of melatonin. 6-ANMEE is found to be more stable than melatonin and is used in a variety of laboratory experiments, such as those involving the study of melatonin's biochemical and physiological effects.
Applications De Recherche Scientifique
Plant Growth and Development
6-Acetyl-N-carboxylate Melatonin Ethyl Ester, a derivative of melatonin, holds promise in various scientific research applications, particularly in plant biology. While the direct studies on this specific compound are limited, insights from research on melatonin (N-acetyl-5-methoxytryptamine) provide a foundational understanding of its potential applications, as melatonin itself is widely studied for its roles in plant growth, development, and stress response. Melatonin has been identified in numerous plant species, where it functions similarly to its roles in animals, including regulation of circadian rhythms, enhancement of stress tolerance, and promotion of growth (Hernández-Ruiz & Arnao, 2018; Nawaz et al., 2016).
Stress Tolerance in Plants
Research demonstrates that melatonin significantly enhances plant resilience against abiotic stresses such as salinity, drought, and temperature extremes. For example, exogenous application of melatonin has been shown to improve salt stress tolerance in maize seedlings by enhancing their antioxidant and photosynthetic capacities (Chen et al., 2018). This indicates that derivatives like 6-Acetyl-N-carboxylate Melatonin Ethyl Ester could potentially be utilized to confer similar protective effects.
Antioxidant Properties
Melatonin is also recognized for its potent antioxidant properties, which are beneficial in both plant and animal systems. It plays a crucial role in mitigating oxidative stress by scavenging reactive oxygen species (ROS), thus protecting cellular components from damage. This antioxidant capacity extends to the protection against environmental stresses, thereby improving the overall health and longevity of plants (Reiter et al., 2016).
Support of Plant Development
Beyond stress response, melatonin influences plant development processes such as seed germination, root growth, and fruit ripening. It's been shown to stimulate the expansion of cotyledons in lupin, suggesting a role in early plant growth stages and possibly enhancing crop yield and health (Hernández-Ruiz & Arnao, 2008).
Potential in Human Health and Disease Prevention
While the focus here is on plant applications, it's worth noting the broader impact of melatonin research, including its potential in human health, particularly in neuroprotection, cancer therapy, and as an anti-inflammatory agent. Its derivatives, including 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, might offer novel insights into developing therapies for various diseases by leveraging its antioxidant and anti-inflammatory properties (Watson et al., 2016; Nabavi et al., 2019).
Propriétés
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCAAXMIAGUBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472302 |
Source


|
| Record name | AGN-PC-00FUOO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-N-caboxylate Melatonin Ethyl Ester | |
CAS RN |
188397-05-9 |
Source


|
| Record name | AGN-PC-00FUOO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

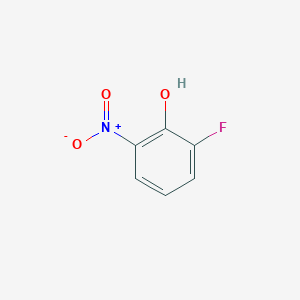
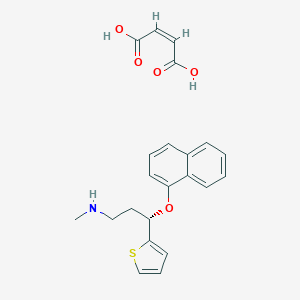
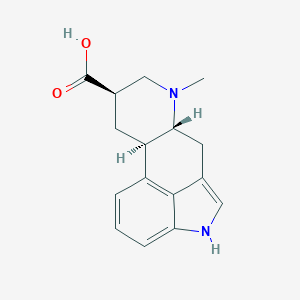
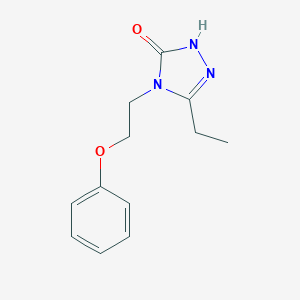
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
